

Cell-based assay for measuring Tenapanor's effect on phosphate uptake

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Compound of Interest		
Compound Name:	Tenapanor	
Cat. No.:	B611283	Get Quote

Application Note & Protocol

Title: Cell-Based Assay for Measuring **Tenapanor**'s Effect on Intestinal Phosphate Uptake

Application: Measurement of paracellular phosphate transport inhibition by **Tenapanor** in an in vitro model of the human intestinal epithelium.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication in patients with chronic kidney disease (CKD).[1][2][3] **Tenapanor** is a minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), an ion transporter found in the small intestine and colon.[1][4] By inhibiting NHE3, **Tenapanor** reduces the absorption of sodium from the gastrointestinal tract.[1] [5] This action has a secondary effect of decreasing intestinal phosphate absorption, offering a novel therapeutic approach for managing hyperphosphatemia.[1][6][7][8]

Tenapanor's primary mechanism for reducing phosphate absorption is not through direct inhibition of phosphate transporters, but by modulating the paracellular pathway—the space between adjacent intestinal epithelial cells.[1][4][9][10] Inhibition of NHE3 leads to an increase in intracellular protons, which is believed to alter the conformation of tight junction proteins.[9] [10] This modulation tightens the junctions, increasing transepithelial electrical resistance







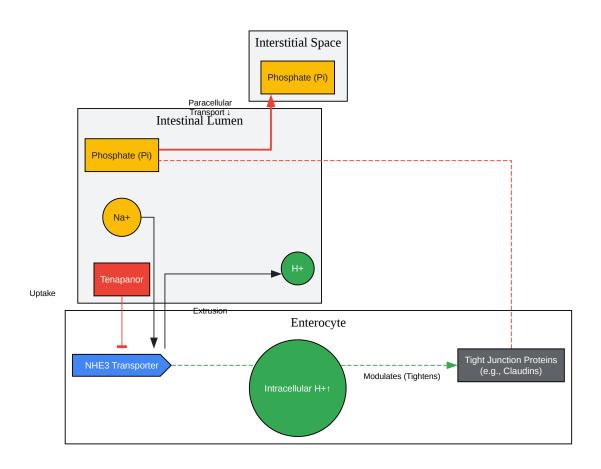
(TEER) and specifically reducing the permeability of the paracellular pathway to phosphate ions.[1][3][9]

This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of **Tenapanor** on phosphate uptake using the Caco-2 human colon adenocarcinoma cell line. Caco-2 cells, when cultured on semi-permeable supports, differentiate into a polarized monolayer of enterocytes with well-defined tight junctions, serving as a robust in vitro model for the intestinal barrier. This assay measures the flux of radiolabeled phosphate across the Caco-2 monolayer, allowing for the determination of **Tenapanor**'s potency and efficacy in blocking paracellular phosphate transport.

Mechanism of Action of Tenapanor

Tenapanor exerts its effect on phosphate absorption indirectly. The process can be visualized as a signaling cascade initiated by the inhibition of the NHE3 transporter.





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Caption: **Tenapanor** inhibits NHE3, leading to increased intracellular protons, which tightens cell junctions and reduces paracellular phosphate transport.

Materials and Reagents

- Cell Line: Caco-2 cells (ATCC® HTB-37™)
- Reagents:



- Tenapanor (analytical grade)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS), heat-inactivated
- Non-Essential Amino Acids (NEAA) solution
- Penicillin-Streptomycin solution (10,000 U/mL)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Hanks' Balanced Salt Solution (HBSS), pH 7.4
- [32P]-Orthophosphoric acid (carrier-free)
- Non-radiolabeled KH₂PO₄
- Trichloroacetic acid (TCA)
- Scintillation cocktail
- Cell viability assay kit (e.g., MTT or PrestoBlue™)
- Equipment:
 - Transwell® permeable supports (12-well or 24-well, 0.4 μm pore size)
 - Cell culture incubator (37°C, 5% CO₂, 95% humidity)
 - Laminar flow hood
 - EVOM2™ Epithelial Voltohmmeter with STX2 electrode
 - Liquid scintillation counter
 - Microplate reader (for viability assay)

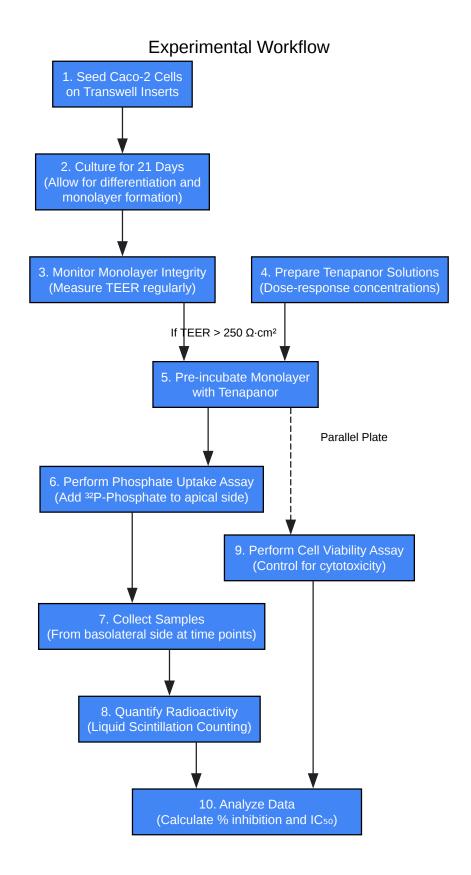


• Standard cell culture lab equipment (pipettes, centrifuges, etc.)

Experimental Workflow

The overall experimental process involves culturing a Caco-2 monolayer, verifying its integrity, treating it with **Tenapanor**, and then measuring the transport of radiolabeled phosphate.





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Caption: Workflow for assessing **Tenapanor**'s effect on phosphate uptake in Caco-2 cells.



Detailed Experimental Protocols Caco-2 Cell Culture and Seeding

- Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
- Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
- When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
- Seed the cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².
- Culture the cells for 21 days to allow for full differentiation and the formation of a polarized monolayer with stable tight junctions. Change the medium in both apical and basolateral compartments every 2-3 days.

Monolayer Integrity Assessment (TEER Measurement)

- Starting from day 14 post-seeding, measure the Transepithelial Electrical Resistance (TEER)
 every two days using an EVOM2™ voltohmmeter.
- Allow the plates to equilibrate to room temperature for 15-20 minutes before measurement.
- Record the resistance values (Ω). Calculate the TEER ($\Omega \cdot \text{cm}^2$) by subtracting the resistance of a blank insert and multiplying by the surface area of the membrane.
- Only use monolayers with a stable TEER value of ≥250 Ω·cm² for the transport assay.[1][3]

Phosphate Uptake Assay

- Prepare a stock solution of **Tenapanor** in DMSO and dilute it to final desired concentrations (e.g., 0.1 nM to 10 μM) in pre-warmed HBSS. Ensure the final DMSO concentration is ≤0.1%.
- Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.



- Add the **Tenapanor** solutions (or vehicle control) to the apical compartment. Add fresh HBSS
 to the basolateral compartment.
- Pre-incubate the plates for 60 minutes at 37°C.
- Prepare the uptake buffer: HBSS containing a known concentration of KH₂PO₄ (e.g., 1 mM) and spiked with [³²P]-orthophosphate (final activity of ~1 μCi/mL).
- Initiate the assay by removing the **Tenapanor**/vehicle solution from the apical side and replacing it with the [32P]-phosphate uptake buffer.
- At specified time points (e.g., 15, 30, 60, 90, and 120 minutes), collect a 100 μL aliquot from the basolateral compartment. Replace the volume with fresh, pre-warmed HBSS.
- At the end of the experiment, wash the monolayers three times with ice-cold PBS containing 10 mM non-radiolabeled KH₂PO₄ to stop the transport.
- Lyse the cells by adding 10% TCA to the apical inserts and incubate for 20 minutes.

Quantification and Data Analysis

- Mix the collected basolateral samples and cell lysates with a scintillation cocktail.
- Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
- Calculate the rate of phosphate flux (pmol/cm²/min) across the monolayer.
- Normalize the phosphate uptake against the vehicle control to determine the percent inhibition for each **Tenapanor** concentration.
- Plot the percent inhibition against the log of **Tenapanor** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Quantitative data should be summarized to clearly present the dose-dependent effect of **Tenapanor**.



Table 1: Dose-Response of **Tenapanor** on Paracellular Phosphate Transport

Tenapanor Conc. (nM)	Phosphate Flux (pmol/cm²/min) ± SD	% Inhibition
0 (Vehicle)	15.2 ± 1.1	0%
0.1	14.8 ± 1.3	2.6%
1	12.5 ± 0.9	17.8%
10	8.1 ± 0.7	46.7%
100	4.3 ± 0.5	71.7%
1000	2.9 ± 0.4	80.9%
10000	2.8 ± 0.3	81.6%

Data are representative and for illustrative purposes only.

Table 2: Summary of **Tenapanor** Potency

Parameter	Value
IC ₅₀ (nM)	12.5
Max Inhibition (%)	82%

Data are representative and for illustrative purposes only.

Troubleshooting



Issue	Potential Cause(s)	Suggested Solution(s)
Low TEER Values	- Cell seeding density is too low Incomplete monolayer formation Cell contamination (e.g., mycoplasma).	- Optimize cell seeding density Extend culture time to 21-25 days Test for and eliminate contamination.
High Variability in Replicates	 Inconsistent cell seeding Pipetting errors Damage to the monolayer during washes. 	- Ensure a single-cell suspension before seeding Use calibrated pipettes Handle plates gently; avoid touching the membrane.
No Inhibitory Effect Observed	- Tenapanor solution degraded Assay duration is too short Incorrect concentration range tested.	- Prepare fresh drug solutions for each experiment Extend the incubation and sampling time Perform a wider doseresponse curve.
Cell Viability is Low	- Tenapanor is cytotoxic at high concentrations High concentration of DMSO in final solution.	- Confirm with a viability assay (e.g., MTT) Ensure final DMSO concentration is ≤0.1%.

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